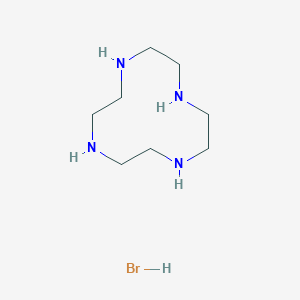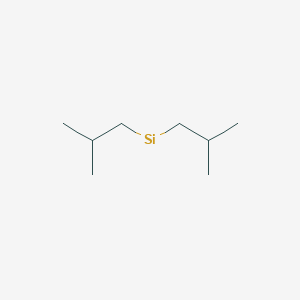
Diisobutylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl)silane is an organosilicon compound with the chemical formula C8H20Si. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by the presence of two 2-methylpropyl groups attached to a silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
準備方法
The synthesis of Bis(2-methylpropyl)silane typically involves the reaction of silicon tetrachloride with 2-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
SiCl4+2C4H9MgBr→(C4H9)2SiCl2+2MgBrCl
The resulting dichlorosilane is then reduced using lithium aluminum hydride (LiAlH4) to yield Bis(2-methylpropyl)silane:
(C4H9)2SiCl2+2LiAlH4→(C4H9)2SiH2+2LiAlH3Cl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
Bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions (H-).
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atoms attached to silicon are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, ozone, and various nucleophiles. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.
科学的研究の応用
Bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.
Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability.
作用機序
The mechanism of action of Bis(2-methylpropyl)silane involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is particularly useful in enhancing the adhesion of coatings and adhesives to various surfaces.
類似化合物との比較
Bis(2-methylpropyl)silane can be compared with other similar compounds such as:
Trimethylsilane: Contains three methyl groups attached to silicon. It is less bulky and has different reactivity compared to Bis(2-methylpropyl)silane.
Phenylsilane: Contains a phenyl group attached to silicon. It has different electronic properties and reactivity.
Dimethylphenylsilane: Contains both methyl and phenyl groups attached to silicon. It has a unique combination of properties from both methyl and phenyl groups.
The uniqueness of Bis(2-methylpropyl)silane lies in its specific steric and electronic properties imparted by the 2-methylpropyl groups, making it suitable for specialized applications in various fields.
特性
分子式 |
C8H18Si |
|---|---|
分子量 |
142.31 g/mol |
InChI |
InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
PGGUEVOOHUUYON-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Si]CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
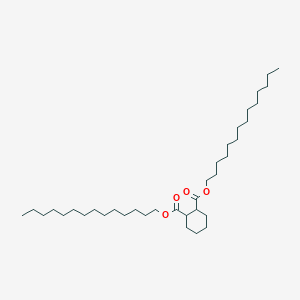
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
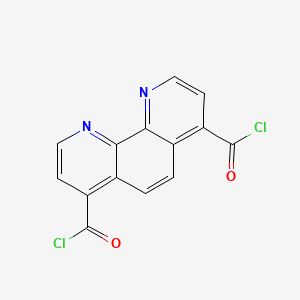

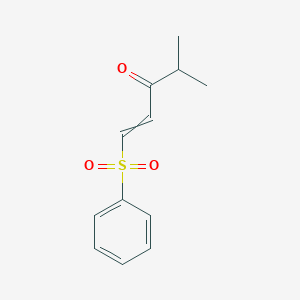
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
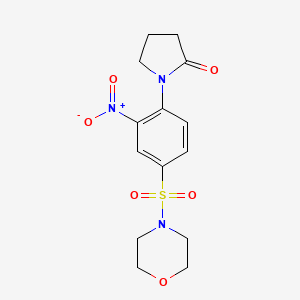
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
